![molecular formula C12H15N3O4+2 B13409640 2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium](/img/structure/B13409640.png)
2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Olaquindox is a synthetic quinoxaline 1,4-dioxide derivative primarily used as an antimicrobial growth promoter in animal husbandry, particularly in pigs. It was first approved for use in 1976 and has been employed to enhance feed efficiency and control bacterial infections such as pig dysentery and bacterial enteritis . due to concerns over its potential genotoxicity and carcinogenicity, its use has been banned or restricted in many regions, including the European Union .
准备方法
Olaquindox is synthesized through a multi-step chemical process. The synthetic route typically involves the condensation of 3-methylquinoxaline-2-carboxylic acid with hydroxylamine to form the corresponding oxime. This intermediate is then oxidized to produce the final quinoxaline 1,4-dioxide structure . Industrial production methods often employ high-performance liquid chromatography (HPLC) and other purification techniques to ensure the compound’s purity and efficacy .
化学反应分析
Olaquindox undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form deoxyolaquindox and other metabolites.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include deoxyolaquindox and other quinoxaline derivatives .
科学研究应用
Olaquindox has been extensively studied for its antimicrobial properties. It has been used in veterinary medicine to control bacterial infections in livestock. In scientific research, it has been investigated for its potential genotoxic effects, DNA damage, and cell cycle arrest properties . Studies have shown that olaquindox can induce reactive oxygen species (ROS)-mediated DNA damage and S-phase arrest in human hepatoma cells . Additionally, it has been used in the development of immunoassays for detecting its residues in animal feed and environmental samples .
作用机制
The mechanism of action of olaquindox involves its ability to generate reactive oxygen species (ROS), leading to oxidative stress and DNA damage . It can cause cell cycle arrest and apoptosis by activating pathways such as the JNK/p38 pathways . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis and repair mechanisms .
相似化合物的比较
Olaquindox is structurally related to other quinoxaline 1,4-dioxide derivatives such as carbadox, quindoxin, and cyadox . While all these compounds share similar antimicrobial properties, olaquindox is unique in its specific applications and regulatory status. For instance:
Carbadox: Used as a growth promoter in pigs but has more pronounced toxic effects compared to olaquindox.
Quindoxin: Another quinoxaline derivative with antimicrobial properties but less commonly used.
Cyadox: Similar in structure and function but with different regulatory approvals and usage patterns.
Olaquindox’s uniqueness lies in its specific applications in veterinary medicine and its extensive study for genotoxic effects, which has led to its regulatory scrutiny and restrictions in various regions .
属性
分子式 |
C12H15N3O4+2 |
|---|---|
分子量 |
265.26 g/mol |
IUPAC 名称 |
2-hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium |
InChI |
InChI=1S/C12H13N3O4/c1-8-11(12(17)13-6-7-16)15(19)10-5-3-2-4-9(10)14(8)18/h2-5,16,18H,6-7H2,1H3/p+2 |
InChI 键 |
NEQNXWKMRZIZJP-UHFFFAOYSA-P |
规范 SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1O)C(=[NH+]CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


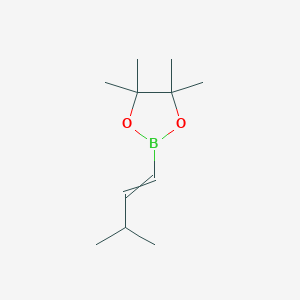
![[(14E)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13409563.png)
![2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13409578.png)
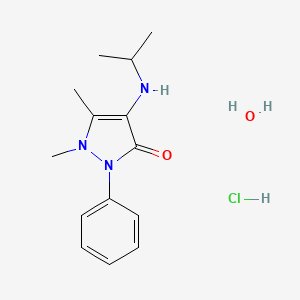
![7-bromo-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13409583.png)
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)
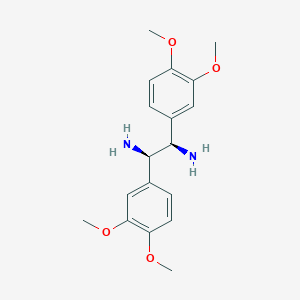
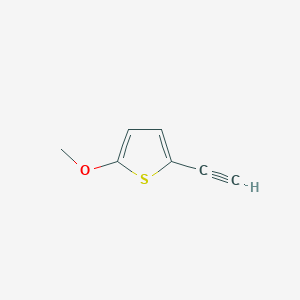

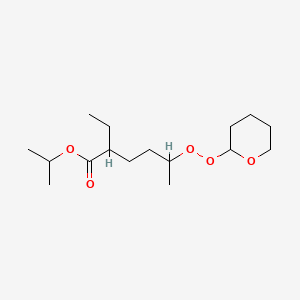

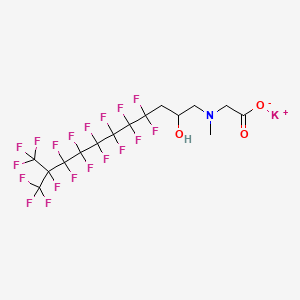
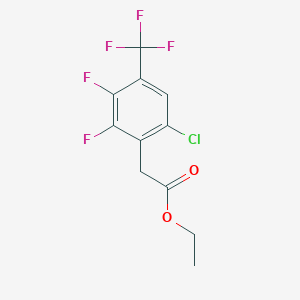
![Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)](/img/structure/B13409638.png)
